Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI)
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Overview
Description
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) is a chemical compound with the molecular formula C6H8F2O and a molecular weight of 134.13 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group, along with an ethanone moiety
Preparation Methods
The synthesis of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclopropanation of a suitable alkene with a difluorocarbene source, followed by oxidation to introduce the ethanone functionality . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms on the cyclopropyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .
Comparison with Similar Compounds
Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)cyclopropane: Similar in structure but lacks the ethanone functionality.
1-(2,2-Difluoro-1-methylcyclopropyl)methanol: Contains a hydroxyl group instead of the ethanone group.
1-(2,2-Difluoro-1-methylcyclopropyl)propane: Differs by having a longer carbon chain.
The uniqueness of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) lies in its specific combination of the cyclopropyl ring with difluoro and ethanone functionalities, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoro-1-methylcyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBUWLDERLGAIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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